Monoisopropyl Fumarate
Overview
Description
Monoisopropyl Fumarate (MIF) is a compound with the molecular formula C7H10O4 . It is also known by other names such as Isopropyl Fumarate and (E)-4-Isopropoxy-4-oxobut-2-enoic acid . The molecular weight of MIF is 158.15 g/mol .
Molecular Structure Analysis
The IUPAC name for MIF is (E)-4-oxo-4-propan-2-yloxybut-2-enoic acid . The InChI code is 1S/C7H10O4/c1-5(2)11-7(10)4-3-6(8)9/h3-5H,1-2H3,(H,8,9)/b4-3+ . The Canonical SMILES is CC©OC(=O)C=CC(=O)O and the Isomeric SMILES is CC©OC(=O)/C=C/C(=O)O .
Physical And Chemical Properties Analysis
MIF is a solid at 20 degrees Celsius . It should be stored at a temperature between 0-10°C . It is heat sensitive . The exact mass and monoisotopic mass of MIF are 158.05790880 g/mol . It has a topological polar surface area of 63.6 Ų .
Scientific Research Applications
- Downstream Techniques : Efforts focus on optimizing fermentation processes and developing efficient downstream techniques for fumaric acid recovery from the fermentation broth .
Biotechnological Production
Alternative Routes
Future Directions
Fumarates, including Monoisopropyl Fumarate, are being investigated for their potential therapeutic applications in various disease models, particularly in neurological and cardiovascular diseases . Further elucidation of the mechanisms of fumarates is required if these drugs are to be successfully repurposed for other diseases .
Mechanism of Action
Target of Action
Monoisopropyl Fumarate (MIF) primarily targets the Nuclear factor erythroid-derived 2-related factor (Nrf2) and GPR109A , a fatty acid receptor found in the lysosomes of immune cells . Nrf2 plays a crucial role in cellular defense against oxidative stress, while GPR109A is involved in anti-inflammatory responses .
Mode of Action
MIF, as a derivative of fumarate, is believed to interact with its targets through a series of biochemical reactions. It is thought to involve the degradation of dimethyl fumarate to its active metabolite, monomethyl fumarate (MMF), which then up-regulates the Nrf2 pathway . MMF has been shown to interact directly with the Kelch-like erythroid cell-derived (ECH) associated protein-1 (KEAP-1), leading to the activation of Nrf2 . Additionally, MMF is proposed to act as a ligand to GPR109A .
Biochemical Pathways
The activation of Nrf2 by MIF leads to an anti-inflammatory immune response due to type II myeloid cell and Th2 cell differentiation and neuroprotection . This involves both Nrf2-dependent and independent pathways . Furthermore, the interaction of MMF with GPR109A in immune cells leads to changes in peripheral immune cell composition and function, alteration in CNS cell-specific functions, and effects on the blood-brain barrier .
Pharmacokinetics
It is known that after oral intake, dimethyl fumarate, a related compound, is mostly hydrolyzed to monomethyl fumarate (mmf) in the small intestine . It is believed that both dimethyl fumarate and its primary metabolite MMF are responsible for its therapeutic effect .
Result of Action
The activation of Nrf2 and GPR109A by MIF leads to a decrease in inflammation and an increase in neuroprotection . This results in changes in peripheral immune cell composition and function, alteration in CNS cell-specific functions, and effects on the blood-brain barrier .
Action Environment
Environmental factors can influence the action, efficacy, and stability of MIF. For instance, exposure to certain environmental chemicals could enhance or inhibit the activity of hepatic mixed function oxidases that metabolize drugs and other foreign chemicals . .
properties
IUPAC Name |
(E)-4-oxo-4-propan-2-yloxybut-2-enoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-5(2)11-7(10)4-3-6(8)9/h3-5H,1-2H3,(H,8,9)/b4-3+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWUIHQFQLSWYED-ONEGZZNKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C=CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)/C=C/C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Monoisopropyl Fumarate | |
CAS RN |
7529-87-5 | |
Record name | Monoisopropyl Fumarate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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